N-(4-acetamidophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Lipophilicity Drug-likeness Membrane permeability

N-(4-acetamidophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 900009-66-7; PubChem CID is a fully synthetic small molecule belonging to the 6-oxo-1,6-dihydropyridine-3-carboxamide class—a scaffold with demonstrated inhibitory activity against MEK and CDK5 kinases in structurally related analogs. Its molecular formula is C22H21N3O3 (MW 375.4 g/mol), featuring a 2-methylbenzyl substituent at the N1 position and a 4-acetamidophenyl group attached via the C3 carboxamide.

Molecular Formula C22H21N3O3
Molecular Weight 375.428
CAS No. 900009-66-7
Cat. No. B2626484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetamidophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS900009-66-7
Molecular FormulaC22H21N3O3
Molecular Weight375.428
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)NC(=O)C
InChIInChI=1S/C22H21N3O3/c1-15-5-3-4-6-17(15)13-25-14-18(7-12-21(25)27)22(28)24-20-10-8-19(9-11-20)23-16(2)26/h3-12,14H,13H2,1-2H3,(H,23,26)(H,24,28)
InChIKeyJRRVOPAEUNZNNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Acetamidophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 900009-66-7): Compound Class, Scaffold Context, and Procurement Baseline


N-(4-acetamidophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 900009-66-7; PubChem CID 18582636) is a fully synthetic small molecule belonging to the 6-oxo-1,6-dihydropyridine-3-carboxamide class—a scaffold with demonstrated inhibitory activity against MEK and CDK5 kinases in structurally related analogs . Its molecular formula is C22H21N3O3 (MW 375.4 g/mol), featuring a 2-methylbenzyl substituent at the N1 position and a 4-acetamidophenyl group attached via the C3 carboxamide . The compound is cataloged within the Life Chemicals F2744 HTS screening library (Catalog ID F2744-0468), supplied as a dry solid at ≥90% purity verified by LC-MS and 1H-NMR . No peer-reviewed pharmacological or biochemical data were found for this specific compound in public literature as of the search date, placing the evidentiary burden on scaffold-level inferences and comparative physicochemical analysis for procurement decision-making.

Scaffold class 6-oxo-1,6-dihydropyridine-3-carboxamide core with reported CDK5/MEK kinase inhibition precedent
Library context HTS screening library compound supplied as dry solid; fits kinase-targeted and scaffold-focused screening cascades
Profile fit Computed drug-like properties support hit triage without extreme lipophilicity or polarity confounds

Why In-Class 6-Oxo-1,6-Dihydropyridine Analogs Cannot Be Freely Substituted for N-(4-Acetamidophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide in Screening Cascades


Within the 6-oxo-1,6-dihydropyridine-3-carboxamide series, even subtle alterations to the N1-benzyl and C3-carboxamide substituents are known to produce divergent biological profiles. In the CDK5 inhibitor series, replacing the N1-aryl group shifted IC50 values by over 100-fold, and modification of the carboxamide anilide moiety ablated activity entirely, demonstrating that the scaffold's pharmacophore is highly sensitive to substitution pattern . For CAS 900009-66-7 specifically, the ortho-methyl group on the N1-benzyl ring introduces a steric and electronic perturbation absent in unsubstituted benzyl, para-chloro, or para-fluoro analogs, which is predicted to alter both the conformational preference of the pyridinone ring and the compound's lipophilicity-driven membrane partitioning (XLogP3 = 2.0 vs. higher values for halogenated analogs) . Generic substitution based solely on core scaffold identity therefore risks unpredictable potency shifts, selectivity profile changes, and inconsistent physicochemical behavior across assays—each of which undermines the reproducibility of hit validation and SAR expansion campaigns.

1 N1 ortho-methyl substitution alters conformational preference and lipophilicity relative to unsubstituted, 4-chloro, or 2-fluoro benzyl analogs; potency and selectivity profiles may shift
2 C3-carboxamide 4-acetamidophenyl moiety is pharmacophorically sensitive; regioisomer or anilide modifications may ablate target engagement based on class-level SAR
3 Scaffold-only matching ignores substitution-dependent pharmacophore; generic 6-oxo-1,6-dihydropyridine analogs are not direct replacements without validation

Quantitative Differentiation Evidence: N-(4-Acetamidophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide vs. Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: 2-Methylbenzyl vs. Halogenated Benzyl Analogs

The target compound's computed XLogP3 of 2.0 positions it within optimal oral drug-likeness space (Lipinski Rule of 5: XLogP ≤ 5), whereas close halogenated analogs carry higher lipophilicity that may increase off-target binding and reduce aqueous solubility. The unsubstituted benzyl analog and the 3-acetamidophenyl regioisomer lack this balanced ortho-methyl contribution .

Lipophilicity comparison
Reported
Target XLogP3 = 2.0 · Δ −0.7 vs 4-chloro analog · Δ −0.3 vs 2-fluoro analog · Δ +0.2 vs unsubstituted benzyl analog
Supports drug-like hit triage context; lower lipophilicity may reduce promiscuous membrane partitioning risk
Computed values via XLogP3 3.0; experimental logP may differ
Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Count and Its Impact on Permeability-Glycoprotein Recognition

The target compound possesses exactly 2 hydrogen bond donors (the two amide N-H groups), which is at the threshold for favorable passive membrane permeability and reduced P-glycoprotein (P-gp) recognition. Analogs with free NH2 or OH substituents on the benzyl ring would exceed this threshold, and the 4-acetamidophenyl regioisomer (3-acetamidophenyl) has an identical donor count but a different spatial orientation of the amide dipole, altering hydrogen bonding geometry with biological targets .

H-bond donor count
Class-level
HBD = 2 (threshold value)
Supports permeability screening context; HBD beyond 2 linked to reduced Caco-2 permeability in class-level SAR
Class-level HBD-permeability inference; target-specific data to verify
Hydrogen bonding BBB permeability P-glycoprotein efflux

Topological Polar Surface Area (TPSA) Differentiation for Oral Bioavailability Prediction

The target compound's TPSA of 78.5 Ų falls within the Veber threshold (≤140 Ų) for favorable oral bioavailability and is notably lower than that of analogs bearing additional polar substituents on the benzyl ring. The 4-acetamidophenyl orientation contributes to this moderate TPSA, while the 2-methylbenzyl group adds minimal polarity relative to pyridyl or carboxyl-substituted benzyl analogs .

Polar surface area
Class-level
TPSA = 78.5 Ų
Within Veber oral bioavailability threshold; supports cell-based assay compatibility
Computed value; Veber rule context (≤140 Ų ceiling)
Oral bioavailability TPSA Veber rules

Rotatable Bond Count and Conformational Flexibility: Impact on Entropic Binding Penalty

With 5 rotatable bonds, the target compound occupies an intermediate position between rigid analogs (fewer rotatable bonds, lower entropic penalty) and highly flexible analogs (more rotatable bonds, greater conformational sampling cost upon binding). This balance may confer an advantage in fragment-based or HTS library design where some conformational adaptability is desirable for induced-fit binding, but excessive flexibility degrades ligand efficiency indices .

Conformational flexibility
Class-level
NRB = 5
Supports lead-like library fit context; balances induced-fit adaptability with entropic binding penalty
Class-level ligand efficiency inference; 3–6 NRB preferred for screening libraries
Conformational entropy Ligand efficiency Binding affinity

Scaffold Pharmacological Precedent: 6-Oxo-1,6-Dihydropyridine Core as Validated Kinase Inhibitor Chemotype

The 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold has been validated in peer-reviewed studies as a productive chemotype for kinase inhibition. Kaller et al. (2009) reported optimized CDK5 inhibitors from this series with IC50 values reaching the nanomolar range, and the same core appears in Array BioPharma's MEK inhibitor patent family (US 8,211,920 B2), demonstrating multi-target kinase engagement . The target compound's specific substitution pattern (2-methylbenzyl + 4-acetamidophenyl) has not been reported in these publications, but the core scaffold's track record provides a stronger starting hypothesis for kinase-targeted screening than structurally unrelated HTS hit chemotypes.

Scaffold validation
Reported
6-oxo-1,6-dihydropyridine-3-carboxamide core validated as CDK5/MEK inhibitor chemotype in peer-reviewed studies and patent literature
Supports kinase screening hypothesis context; higher prior probability vs unvalidated chemotypes
Target compound untested; scaffold-level context only
Kinase inhibition CDK5 MEK Scaffold validation

Recommended Research and Procurement Application Scenarios for N-(4-Acetamidophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 900009-66-7)


Kinase-Focused HTS Library Expansion with Favorable Physicochemical Starting Points

Given the 6-oxo-1,6-dihydropyridine scaffold's validated kinase inhibition profile (CDK5 and MEK targets), this compound is best deployed as part of a kinase-directed HTS subset. Its computed XLogP3 of 2.0 and TPSA of 78.5 Ų place it near the center of oral drug-likeness space , reducing the likelihood that primary screening hits will require extensive physicochemical optimization—a common source of attrition when starting from highly lipophilic or polar screening hits. Procurement is appropriate for laboratories running biochemical kinase panels where scaffold novelty and developability are prioritized over pre-existing target engagement data .

Structure-Activity Relationship (SAR) Exploration Around N1-Benzyl Substitution in Pyridinone-Based Inhibitor Series

The 2-methylbenzyl substituent at N1 represents a distinct steric/electronic perturbation relative to the more common unsubstituted benzyl, 4-fluorobenzyl, and 4-chlorobenzyl analogs present in commercial libraries. This compound can serve as a reference point in SAR studies examining the effect of ortho-substitution on the benzyl ring, where the methyl group's electron-donating character and steric bulk are predicted to influence both the dihedral angle of the N1-aryl ring and the pyridinone ring's electronic properties . Systematic comparison with the 4-chloro, 2-fluoro, and unsubstituted benzyl analogs can map the substitution landscape for target potency and selectivity .

Computational Chemistry and Docking Studies Leveraging Defined Stereoelectronic Features

The compound's well-defined computed properties—MW 375.4 g/mol, HBD = 2, HBA = 3, NRB = 5, and XLogP3 = 2.0—make it an ideal test case for computational docking and molecular dynamics simulations . Its 4-acetamidophenyl moiety provides a hydrogen-bonding-rich pharmacophoric element that can engage kinase hinge regions, while the 2-methylbenzyl group can probe lipophilic pocket tolerance. The PDB structure 4ufz, containing a close analog (1-(2,4-dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide), provides a starting point for homology modeling and binding mode prediction . Procurement is recommended for computational chemistry groups performing virtual screening validation studies.

Physicochemical Benchmarking in ADME/PK Prediction Model Training Sets

With its central position in oral drug-like property space (XLogP3 2.0, TPSA 78.5 Ų, MW 375.4) and no reported experimental ADME liabilities, this compound is suitable as a 'neutral' benchmark compound for training or validating in silico ADME prediction models . Its properties are sufficiently distinct from extreme outliers to serve as a calibration point for models predicting Caco-2 permeability, plasma protein binding, or CYP inhibition. Procurement is indicated for laboratories developing or benchmarking absorption, distribution, metabolism, and excretion prediction platforms .

Application
Selection Property
Validation Focus
Kinase-targeted HTS library expansion
Scaffold with kinase inhibition precedent
Physicochemical drug-likeness profile review
N1-benzyl SAR expansion studies
Ortho-methyl substitution context
Substituent-dependent potency and selectivity review
Computational docking and modeling studies
Defined stereoelectronic feature set
Binding mode prediction and homology modeling review
ADME/PK prediction model benchmarking
Central drug-like property profile
In silico model calibration endpoint review
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